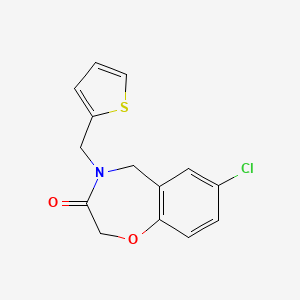

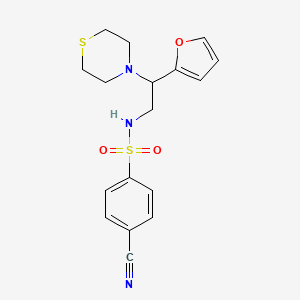

7-chloro-4-(2-thienylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-4-(2-thienylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (referred to as 7-chloro-4-thienylmethyl-benzoxazepin-3-one, or CTMBO) is a synthetic compound belonging to the benzoxazepinone class of molecules. It is an important research chemical due to its potential applications in various scientific fields such as medicinal chemistry, pharmacology and biochemistry. CTMBO has been studied extensively in the last few decades, and has been found to possess a wide range of biological effects. In

Aplicaciones Científicas De Investigación

Organic Electronics and Material Science

A study by İçli et al. (2010) introduced a donor-acceptor system aiming to attain a low bandgap black polymer electrochrome. This research is significant for the development of electrochromic devices that require materials capable of absorbing the entire visible spectrum. The electropolymerization of specific monomers, including structures related to 7-chloro-4-(2-thienylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, led to a processable neutral state black copolymer. This copolymer demonstrated exceptional operational and environmental stability, essential for real-world applications in organic electronics (İçli et al., 2010).

Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds structurally related to 7-chloro-4-(2-thienylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, such as 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, have been explored by Macías et al. (2011). These analyses provide insights into the molecular configuration, conformations, and potential intermolecular interactions within crystalline materials. Such studies are critical for understanding the material's physical properties and its potential applications in drug design and materials science (Macías et al., 2011).

Spectroscopic and Quantum Chemical Studies

Research by Sylaja et al. (2016) focused on the geometry, vibrational frequencies, and quantum chemical calculations of molecules similar to 7-chloro-4-(2-thienylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. This study provided valuable information on the molecule's electronic properties, such as the absorption wavelength, oscillator strength, polarizability, and hyperpolarizability. These properties are crucial for the development of new materials with potential applications in sensors, optoelectronics, and molecular electronics (Sylaja et al., 2016).

Synthesis and Pharmacological Evaluation

Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids using a Cu-catalyzed azide–alkyne cycloaddition strategy. This study evaluated the antibacterial and anticancer properties of these compounds, indicating the potential pharmacological applications of benzoxepine derivatives. Some compounds exhibited significant activity against Gram-negative bacteria and demonstrated cytotoxicity against lung and colon cancer cell lines, showcasing the therapeutic potential of benzoxepine derivatives in treating bacterial infections and cancer (Kuntala et al., 2015).

Propiedades

IUPAC Name |

7-chloro-4-(thiophen-2-ylmethyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2S/c15-11-3-4-13-10(6-11)7-16(14(17)9-18-13)8-12-2-1-5-19-12/h1-6H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCIGKDTUXTBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-(2-thienylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2774586.png)

![2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2774588.png)

![2-[(4-Bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774589.png)

![N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2774591.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2774597.png)

![ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate](/img/structure/B2774600.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2774606.png)